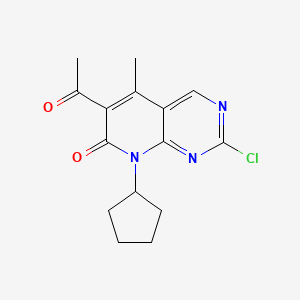
1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom, a nitro group, and a methylthio group in the compound’s structure suggests potential unique properties and applications.
Métodos De Preparación
The synthesis of 1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- can be achieved through various synthetic routes. One common method involves the fluorination of an indole precursor followed by the introduction of the nitro and methylthio groups. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products: The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the reaction type.
Aplicaciones Científicas De Investigación
1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylthio group may contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- can be compared with other similar compounds, such as:
7-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one: This compound also contains a fluorine atom and an indole core but differs in the presence of a dimethyl group and an oxo group instead of a nitro and methylthio group.
7-fluoro-3-methylindoline: This compound lacks the nitro and methylthio groups, making it less complex and potentially less biologically active.
7-fluoro-2,3-dihydro-3,3-dimethyl-1H-Indole: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
The uniqueness of 1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9FN2O2S |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
7-fluoro-3-methylsulfanyl-4-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9FN2O2S/c1-15-7-4-11-9-5(10)2-3-6(8(7)9)12(13)14/h2-3,7,11H,4H2,1H3 |
Clave InChI |
AOVVDHIIWQBGDC-UHFFFAOYSA-N |
SMILES canónico |
CSC1CNC2=C(C=CC(=C12)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]-, 4-methylbenzenesulfonate, (2S)-](/img/structure/B12104461.png)


![11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid](/img/structure/B12104480.png)
![5,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one](/img/structure/B12104487.png)

![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12104504.png)





